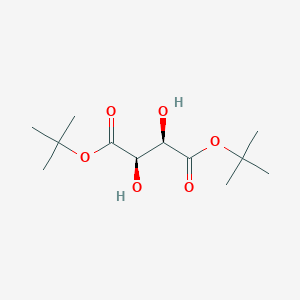

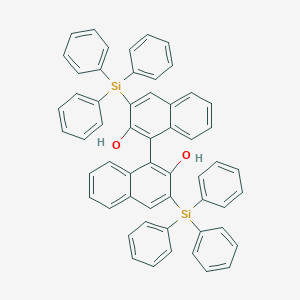

1-(2-Hydroxy-3-triphenylsilyl-1-naphthyl)-3-triphenylsilyl-naphthalen-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Naphthalene and its derivatives are significant in organic chemistry due to their unique chemical and physical properties. These compounds serve as key building blocks in the synthesis of various complex molecules, displaying a wide range of applications in materials science, pharmaceuticals, and organic electronics.

Synthesis Analysis

Naphthalene derivatives can be synthesized through various methods, including palladium-catalyzed cross-coupling reactions and direct arylation. For example, oligo(naphthalene-2,3-diyl)s have been synthesized by palladium-catalyzed cross-coupling reactions, demonstrating the versatility of these methods in creating complex naphthalene structures (Motomura et al., 2005).

Molecular Structure Analysis

Molecular structure analysis of naphthalene derivatives often involves X-ray crystallography and spectroscopic methods. Studies have revealed that naphthalene derivatives can exhibit diverse structural motifs, including helical conformations and complex folding patterns influenced by solvophobic interactions in polar solvents (Hou et al., 2004).

Chemical Reactions and Properties

Naphthalene derivatives participate in a variety of chemical reactions, including ligand-coupling reactions and hydroarylation. These reactions are fundamental in modifying the chemical structure and properties of naphthalene-based compounds for specific applications. For instance, 1-alkoxynaphthalenes can react with diphenylacetylene to form photo-adducts, demonstrating the photochemical reactivity of these compounds (Sasse et al., 1971).

Applications De Recherche Scientifique

Organic Light-Emitting Diodes (OLEDs)

A study by Song et al. (2015) on a series of 9-(2-naphthyl)anthracene derivatives with a triphenylsilane unit illustrates the utility of such compounds in OLEDs. The introduction of triphenylsilane units prevents molecular aggregation and self-quenching effects, leading to deep-blue emitters for non-doped OLEDs. A specific device using these materials demonstrated high luminous, power, and quantum efficiencies, indicating that similar compounds, such as the one , could potentially serve as effective emitting materials in OLED technology due to their ability to enable deep blue emissions with high efficiency (Song et al., 2015).

Synthetic Chemistry

Research on the reactivity of triphenylsilyl halides with sodium naphthalenide provides insights into the synthesis and applications of silylated naphthalene derivatives. Fearon and Young (1971) investigated the yield of hexaphenyldisilane and 1,4-bistriphenylsilyl-1,4-dihydronaphthalene, suggesting that compounds with triphenylsilyl groups might be involved in electron-transfer mechanisms to produce radical species, which could be valuable in synthetic organic chemistry for creating novel compounds with potential applications in various domains including materials science and catalysis (Fearon & Young, 1971).

Potential Applications in Chemosensors and Molecular Recognition

Das and Goswami (2017) reviewed the use of 2-hydroxy-1-naphthaldehyde as a functionalized fluorescent backbone for creating fluorescent chemosensors. This suggests that compounds with hydroxy-naphthalene structures, especially those modified with additional functional groups like triphenylsilane, could be explored for developing new sensors for metal ions, anions, and other analytes in environmental monitoring, biological assays, and medical diagnostics (Das & Goswami, 2017).

Safety And Hazards

I couldn’t find specific safety and hazard information for this compound.

Orientations Futures

Unfortunately, I couldn’t find any information on the future directions or potential applications of this compound.

Propriétés

IUPAC Name |

1-(2-hydroxy-3-triphenylsilylnaphthalen-1-yl)-3-triphenylsilylnaphthalen-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H42O2Si2/c57-55-51(59(43-25-7-1-8-26-43,44-27-9-2-10-28-44)45-29-11-3-12-30-45)39-41-23-19-21-37-49(41)53(55)54-50-38-22-20-24-42(50)40-52(56(54)58)60(46-31-13-4-14-32-46,47-33-15-5-16-34-47)48-35-17-6-18-36-48/h1-40,57-58H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STBZSRVMGWTCOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC5=CC=CC=C5C(=C4O)C6=C(C(=CC7=CC=CC=C76)[Si](C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H42O2Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40327864 |

Source

|

| Record name | NSC697408 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

803.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Hydroxy-3-triphenylsilyl-1-naphthyl)-3-triphenylsilyl-naphthalen-2-ol | |

CAS RN |

111822-69-6 |

Source

|

| Record name | NSC697408 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B54564.png)

![5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid](/img/structure/B54571.png)